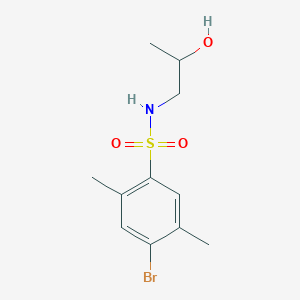
4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide, also known as BDBS, is a sulfonamide derivative that has been studied for its potential use as a therapeutic agent. BDBS has shown promise in various scientific research applications due to its unique chemical structure and mechanism of action.
Mecanismo De Acción
4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide works by inhibiting the activity of carbonic anhydrase IX, which is an enzyme that plays a key role in regulating the pH of cancer cells. By inhibiting this enzyme, this compound can disrupt the pH balance of cancer cells, leading to their death. This compound has also been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on carbonic anhydrase IX and amyloid-beta peptides, this compound has also been shown to inhibit the activity of other enzymes, including carbonic anhydrase II and IV. This compound has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide in lab experiments is its selectivity for carbonic anhydrase IX, which makes it a potentially useful tool for studying the role of this enzyme in cancer cells. However, one limitation of using this compound is its relatively low potency compared to other carbonic anhydrase inhibitors. This may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide. One area of interest is in the development of more potent and selective carbonic anhydrase inhibitors based on the structure of this compound. Another potential direction is in the study of the effects of this compound on other enzymes and pathways involved in cancer and neurodegenerative diseases. Finally, the potential use of this compound as a therapeutic agent in humans warrants further investigation.
Métodos De Síntesis
The synthesis of 4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-hydroxypropylamine in the presence of a base such as triethylamine. The resulting product is then brominated with bromine in acetic acid to yield this compound.
Aplicaciones Científicas De Investigación
4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research. This compound has shown potential as a selective inhibitor of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This compound has also been studied for its potential use as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Fórmula molecular |
C11H16BrNO3S |
|---|---|
Peso molecular |
322.22 g/mol |
Nombre IUPAC |
4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO3S/c1-7-5-11(8(2)4-10(7)12)17(15,16)13-6-9(3)14/h4-5,9,13-14H,6H2,1-3H3 |
Clave InChI |
OSCPQLCDPNDTBH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCC(C)O |
SMILES canónico |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)
![2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272670.png)
![2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272675.png)



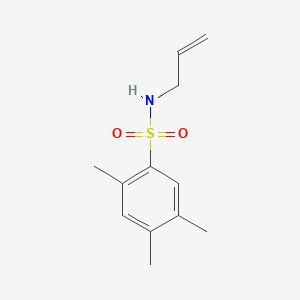
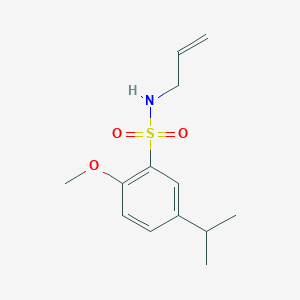
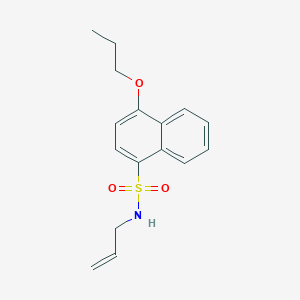
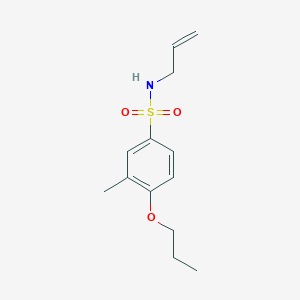

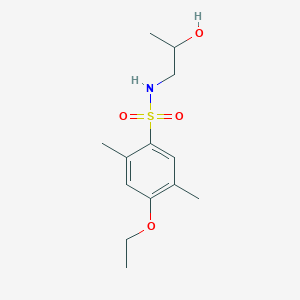

![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B272761.png)